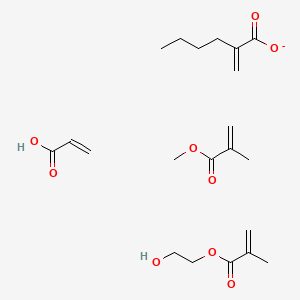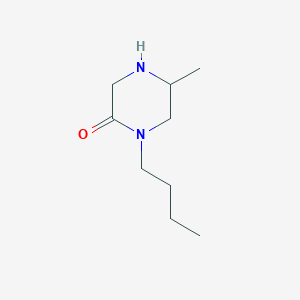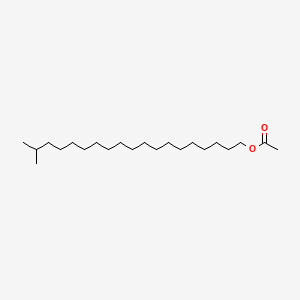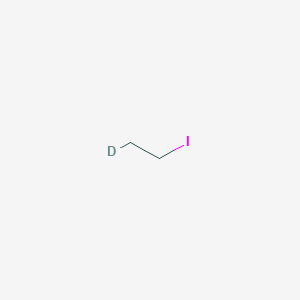
Iodoethane-2-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoethane-2-D1, also known as ethyl iodide, is an organoiodine compound with the chemical formula C2H5I. It is a colorless liquid with a characteristic odor and is used primarily as an ethylating agent in organic synthesis. The compound is notable for its reactivity and is often employed in various chemical reactions due to the presence of the iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodoethane-2-D1 can be synthesized through several methods. One common method involves the reaction of ethanol with iodine and red phosphorus. The reaction proceeds as follows:
C2H5OH+I2+P→C2H5I+H3PO3
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethylene with hydrogen iodide. This method is advantageous due to its scalability and efficiency:
C2H4+HI→C2H5I
The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iodoethane-2-D1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethene.
Reduction: this compound can be reduced to ethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Ethanol (C2H5OH)
Elimination Reactions: Ethene (C2H4)
Reduction: Ethane (C2H6)
Applications De Recherche Scientifique
Iodoethane-2-D1 is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an ethylating agent to introduce ethyl groups into various organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Used as a reagent in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of iodoethane-2-D1 primarily involves its reactivity as an alkylating agent. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to transfer its ethyl group to various nucleophiles, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of iodine.
Chloroethane (C2H5Cl): Contains a chlorine atom and is less reactive than iodoethane-2-D1.
Fluoroethane (C2H5F): Contains a fluorine atom and is the least reactive among the halogenated ethanes.
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is beneficial in various synthetic applications, allowing for more efficient and selective chemical transformations.
Propriétés
Formule moléculaire |
C2H5I |
|---|---|
Poids moléculaire |
156.97 g/mol |
Nom IUPAC |
1-deuterio-2-iodoethane |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D |
Clé InChI |
HVTICUPFWKNHNG-MICDWDOJSA-N |
SMILES isomérique |
[2H]CCI |
SMILES canonique |
CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
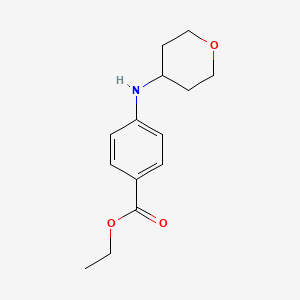
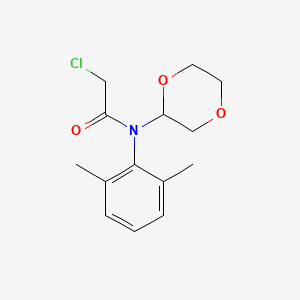

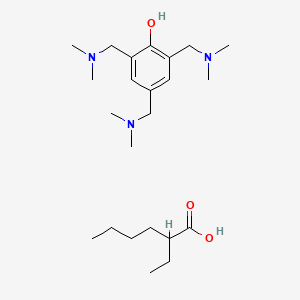
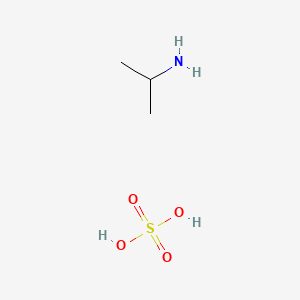
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
